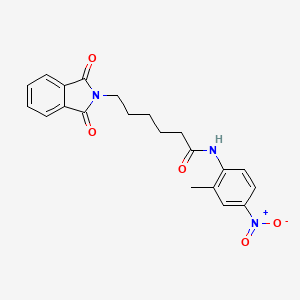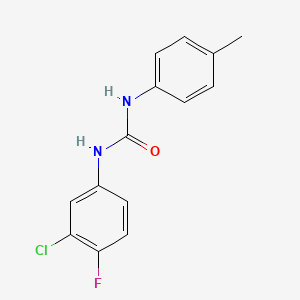
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known to inhibit the activity of NEDD8-activating enzyme (NAE), which plays a crucial role in the regulation of the ubiquitin-proteasome pathway. In
作用機序
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide inhibits the activity of NAE, which is responsible for the activation of NEDD8, a small ubiquitin-like protein. NEDD8 conjugation to target proteins is an important step in the regulation of the ubiquitin-proteasome pathway, which is responsible for the degradation of proteins in the cell. Inhibition of NAE by 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide leads to the accumulation of NEDD8-conjugated proteins, which ultimately leads to the activation of the unfolded protein response and apoptosis.
Biochemical and Physiological Effects:
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and sensitization of cancer cells to chemotherapy and radiation therapy. In addition, 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide has been shown to have anti-inflammatory effects and to inhibit viral replication. However, 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide has also been shown to have some toxic effects, such as myelosuppression and hepatotoxicity.
実験室実験の利点と制限
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide has several advantages for lab experiments, including its high potency and specificity for NAE inhibition. In addition, 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide is readily available and can be easily synthesized in the laboratory. However, 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide also has some limitations, such as its potential toxic effects and the need for careful dosing and administration.
将来の方向性
There are several future directions for research on 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide, including the development of more potent and selective NAE inhibitors, the exploration of its potential therapeutic applications in other diseases, and the investigation of its mechanisms of action and toxic effects. In addition, further studies are needed to explore the potential of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide as a combination therapy with other cancer treatments.
合成法
The synthesis of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide involves several steps, starting with the reaction between 2-methyl-4-nitroaniline and 6-bromohexanoyl chloride to form 6-bromo-N-(2-methyl-4-nitrophenyl)hexanamide. This intermediate is then reacted with 1,3-dioxoisoindoline-2-carboxylic acid to form the final product, 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide. The synthesis of this compound has been optimized to improve yield and purity, and several modifications have been made to the procedure over the years.
科学的研究の応用
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide has been extensively studied for its potential therapeutic applications in various types of cancer. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, both in vitro and in vivo. In addition, 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Furthermore, 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide has been shown to have potential therapeutic applications in other diseases, such as viral infections and inflammatory disorders.
特性
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-14-13-15(24(28)29)10-11-18(14)22-19(25)9-3-2-6-12-23-20(26)16-7-4-5-8-17(16)21(23)27/h4-5,7-8,10-11,13H,2-3,6,9,12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJRPSIXBAAYOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-1H-indol-6-ol hydrochloride](/img/structure/B5130544.png)
![1-{2-methyl-4-[2-(1-piperidinyl)ethyl]-4H-pyrazolo[1,5-a]benzimidazol-3-yl}ethanone hydrochloride](/img/structure/B5130551.png)
![5-(2-fluorobenzylidene)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5130561.png)

![ethyl 1-{1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl}-4-piperidinecarboxylate](/img/structure/B5130567.png)
![4-[(phenylacetyl)amino]-N-{4-[6-({4-[(phenylacetyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}benzamide](/img/structure/B5130571.png)
![N-(2-ethylphenyl)-4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinecarboxamide](/img/structure/B5130574.png)
![ethyl 2-anilino-4-oxo-5-{[(2-phenylethyl)amino]methylene}-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5130582.png)

![8-[(2-hydroxyethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5130606.png)
![ethyl 4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]-5-(4-morpholinylcarbonyl)-3-thiophenecarboxylate](/img/structure/B5130617.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5130623.png)

